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molecular formula C19H25NO3 B8327275 4-i-Propyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride

4-i-Propyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride

Cat. No. B8327275
M. Wt: 315.4 g/mol
InChI Key: GHWDIOCKFYFDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430062

Procedure details

From 109f (6.0 g, 18.9 mmol), a similar procedure as described for 110a gave 110f (4.4 g, 65.9%), as yellow crystals: mp 160°-2° C. after recrystallization from methanol:ethanol:water. 1H NMR (200 MHz, CDCl3) δ7.35 (d, J=8 Hz, 2H), 7.29 (d, J=8 Hz, 2H), 6.92 (s, 2H), 4.37 (s, 2H), 3.73 (s, 6H), 3.63 (s, 3H), 2.88 (h, J=6 Hz, 1H), 1.17 (d, J=6 Hz, 6H). Anal. (C19H26ClNO3) C, H, N.
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
65.9%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:23]=[CH:22][C:7]([NH:8][CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[ClH:24].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[ClH:24].[CH:1]([C:4]1[CH:23]=[CH:22][C:7]([NH:8][CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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